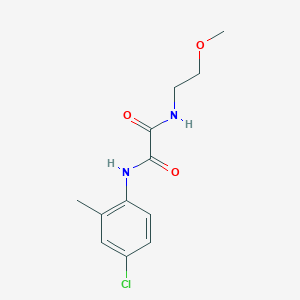![molecular formula C22H16ClN3O4 B400520 N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide CAS No. 400740-94-5](/img/structure/B400520.png)
N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a nitrobenzamide group, and a chlorinated phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole core. The chlorination of the benzoxazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Subsequent steps involve the introduction of the nitrobenzamide group through nitration reactions, often using a mixture of concentrated sulfuric acid and nitric acid. The final coupling step to form the complete compound can be carried out using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would be the substituted derivatives where the chlorine atom is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Mecanismo De Acción
The mechanism of action of N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitrobenzamide group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole ring can contribute to π-π stacking interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline
- 5-(Chloromethyl)-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole
- 6-chlorobenzo[d]isoxazol-3-ol
Uniqueness
N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the nitrobenzamide group, chlorinated phenyl ring, and benzoxazole core makes it distinct from other similar compounds, potentially offering unique interactions with biological targets and specific reactivity in chemical transformations.
Propiedades
IUPAC Name |
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-3-4-15(22-25-18-11-16(23)6-8-20(18)30-22)10-17(12)24-21(27)14-5-7-19(26(28)29)13(2)9-14/h3-11H,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLMDFABIMRVBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(1,3-diphenyl-2-propenylidene)[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B400438.png)

![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B400442.png)
![N'-(2,2,2-trifluoroacetyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B400445.png)
![2-{[2-([1,1'-Biphenyl]-4-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B400446.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B400448.png)


![N-[4-(butylsulfamoyl)phenyl]acetamide](/img/structure/B400455.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B400456.png)
![N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B400459.png)


